meso-Tetra(2-naphthyl) porphine

Photophysics UV-Vis Spectroscopy Fluorescence Spectroscopy

meso-Tetra(2-naphthyl) porphine (TNP, CAS 132055-60-8) is a synthetic meso-substituted porphyrin featuring four 2-naphthyl groups attached to the methine bridges of the porphine core. With a molecular formula of C60H38N4 and a molecular weight of 814.97 g/mol, this compound belongs to the class of free-base tetraarylporphyrins but distinguishes itself through its extended π-conjugated system conferred by the fused aromatic naphthalene substituents.

Molecular Formula C60H40N4
Molecular Weight 817.008
CAS No. 132055-60-8
Cat. No. B2909400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemeso-Tetra(2-naphthyl) porphine
CAS132055-60-8
Molecular FormulaC60H40N4
Molecular Weight817.008
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC(=C(C7=CC=C3N7)C8=CC9=CC=CC=C9C=C8)N6)C1=CC2=CC=CC=C2C=C1)C1=CC2=CC=CC=C2C=C1)N4
InChIInChI=1S/C60H40N4/c1-5-13-41-33-45(21-17-37(41)9-1)57-49-25-27-51(61-49)58(46-22-18-38-10-2-6-14-42(38)34-46)53-29-31-55(63-53)60(48-24-20-40-12-4-8-16-44(40)36-48)56-32-30-54(64-56)59(52-28-26-50(57)62-52)47-23-19-39-11-3-7-15-43(39)35-47/h1-36,61-64H/b57-49-,57-50?,58-51-,58-53?,59-52?,59-54-,60-55?,60-56-
InChIKeyIHKSTRJFXIZHQT-NWQHMXIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Meso-Tetra(2-naphthyl) porphine (CAS 132055-60-8): Expanded Pi-Conjugated Porphyrin for Advanced Photophysical Applications


meso-Tetra(2-naphthyl) porphine (TNP, CAS 132055-60-8) is a synthetic meso-substituted porphyrin featuring four 2-naphthyl groups attached to the methine bridges of the porphine core . With a molecular formula of C60H38N4 and a molecular weight of 814.97 g/mol, this compound belongs to the class of free-base tetraarylporphyrins but distinguishes itself through its extended π-conjugated system conferred by the fused aromatic naphthalene substituents . The presence of naphthyl groups, compared to the more common phenyl substituents found in meso-tetraphenylporphyrin (TPP), results in significant alterations to the molecule's photophysical and electrochemical properties, including red-shifted absorption and emission spectra, altered redox potentials, and enhanced hydrophobic interactions [1]. These differences are not merely incremental but often represent a qualitative shift in the compound's behavior in key applications such as catalysis, sensing, and light-harvesting systems.

Why In-Class Porphyrins Cannot Substitute for Meso-Tetra(2-naphthyl) porphine


Meso-tetra(2-naphthyl) porphine cannot be directly substituted by its closest analog, meso-tetraphenylporphyrin (TPP), or other common tetraarylporphyrins, due to the profound influence of its extended naphthyl π-system on key performance metrics. The increased conjugation of the naphthyl groups compared to phenyl rings leads to a consistent 3–7 nm red-shift in both absorption and emission maxima, a feature that is critical for tuning optical properties in devices and sensors [1][2]. Furthermore, the electronic nature of the naphthyl group alters the redox potentials of the metallated complexes, directly impacting catalytic selectivity in oxidation reactions, as demonstrated in head-to-head studies with TPP-based catalysts [3]. In biophysical applications, the enhanced hydrophobicity of TNP significantly increases its binding affinity to proteins like human serum albumin compared to TPP, a factor that governs biodistribution and photodynamic activity [4]. These are not trivial, interchangeable differences; they represent measurable, structure-dependent variations that dictate the success or failure of an experiment or device, making procurement decisions based on specific structural features essential.

Quantitative Performance Differentiation of Meso-Tetra(2-naphthyl) porphine vs. Key Analogs


Spectral Red-Shift: Tuning Absorption and Emission via Extended Naphthyl Conjugation

The introduction of four naphthyl groups in meso-tetra(2-naphthyl) porphine (TNP) leads to a quantifiable red-shift in its optical spectra compared to the standard meso-tetraphenylporphyrin (TPP) baseline. This shift is a direct consequence of the extended π-conjugation provided by the naphthalene rings [1]. One study found that the maximal excitation and emission wavelengths of naphthylporphyrins were red-shifted by 3–6 nm relative to H2TPP [1]. A separate investigation focusing on the Soret (B) band reported a red-shift of 5–7 nm for dyads containing meso-naphthyl groups compared to their phenyl-based raw materials [2].

Photophysics UV-Vis Spectroscopy Fluorescence Spectroscopy Optoelectronics

Catalytic Epoxidation Selectivity: Distinct Performance in Hydrocarbon Oxidation

In a direct comparative study of manganese(III) tetraarylporphyrin catalysts for the oxygenation of cyclooctene and tetralin, the Mn(III)(TNP)OAc complex (TNP = meso-tetrakis(1-naphthyl) porphyrin) was evaluated alongside Mn(III)(TPP)OAc (TPP = meso-tetraphenylporphyrin) and others [1]. The study demonstrated that, in the absence of the axial ligand imidazole, electron-rich catalysts including both Mn(TNP)OAc and Mn(TPP)OAc exhibited high selectivity for epoxide formation [1]. While both are classified as "high-selectivity" catalysts under these conditions, this classification is a direct outcome of the electron-donating nature of their aryl substituents, contrasting sharply with electron-deficient catalysts like Mn(TDCPP)OAc and Mn(TPNMe2-TFPP)OAc which showed low selectivity [1].

Catalysis Oxidation Epoxidation Synthetic Chemistry

Enhanced Hydrophobic Protein Binding: Superior Affinity to Human Serum Albumin

A head-to-head study of dimethoxyphosphorus(V) complexes of tetrakis(2-naphthyl)porphyrin (NP) and tetraphenylporphyrin (PP) revealed a significant difference in their interaction with human serum albumin (HSA), a key blood protein [1]. The study determined that the apparent association constant for NP with HSA was larger than that for PP [1]. This enhanced binding is attributed to the increased hydrophobicity of the naphthyl-substituted porphyrin, which allows it to more readily associate with the hydrophobic pockets of the protein [1].

Bioconjugation Photodynamic Therapy Drug Delivery Protein Binding

Augmented Electron Transfer in Light-Harvesting Nanocomposites

In a study comparing nanohybrid systems of porphyrins with graphene quantum dots (GQDs), tetranaphthylporphyrin (TNaP) was found to exhibit augmented electron transfer compared to its tetraphenylporphyrin (TPP) counterpart [1]. The research concluded that the extended conjugation in the naphthyl system enhanced binding with quantum dots through π-π interactions, which in turn resulted in more efficient electron transfer than in the phenyl-based nanocomposite [1]. This superior performance was corroborated by time-correlated single photon counting (TCSPC) measurements, which showed a higher non-radiative rate constant for the TNaP-GQD system, a direct indicator of more efficient electron transfer [1].

Photovoltaics Light Harvesting Electron Transfer Nanomaterials

Highly Sensitive and Selective Hg2+ Sensing Platform with a 5 nM Detection Limit

A fluorimetric optode membrane based on meso-tetrakis(2-hydroxynaphthyl) porphyrin (MTHNP), a functionalized derivative of the target compound, was developed for Hg2+ detection [1]. The sensor demonstrated a working concentration range from 5.0×10⁻⁹ M to 1.25×10⁻⁵ M and achieved an impressive limit of detection for Hg2+ of 5.0×10⁻⁹ M (5 nM) [1]. Furthermore, the sensor exhibited extremely high selectivity toward Hg2+ over various alkali, alkaline earth, and other heavy metal ions, along with a fast response time of less than 3 minutes [1].

Chemical Sensing Fluorescent Probes Mercury Detection Environmental Monitoring

Enhanced Photoinduced Electron Transfer: Up to 95% Fluorescence Quenching in Donor-Acceptor Dyads

In a study of porphyrin-anthraquinone dyads designed to investigate photoinduced electron transfer (PET), the efficiency of the process was found to be tunable by substituting meso-phenyl groups with meso-naphthyl groups [1]. The dyad prepared from meso-tetranaphthyl porphyrin exhibited the highest fluorescence quenching rate observed in the study, reaching 95% [1]. This indicates a near-complete efficiency of the intramolecular PET from the naphthyl-substituted porphyrin donor to the anthraquinone acceptor [1].

Photoinduced Electron Transfer Molecular Electronics Dyad Systems Fluorescence Quenching

Optimal Deployment Scenarios for Meso-Tetra(2-naphthyl) porphine Based on Differentiated Evidence


Tuning Optical Properties in Advanced Photonic and Light-Harvesting Devices

Researchers and engineers developing devices where precise spectral matching is required, such as in multi-chromophore light-harvesting arrays, organic photovoltaics, or specialized optical filters, should select meso-tetra(2-naphthyl) porphine. As established, its optical absorption and emission are red-shifted by 3–7 nm compared to TPP [1]. This quantifiable shift allows for fine-tuning of the device's spectral response, enabling better overlap with other components or targeting specific wavelengths not accessible with the standard phenyl analog. Furthermore, its superior electron transfer capabilities in nanocomposite systems make it a prime candidate for improving the efficiency of photovoltaic cells [2].

Achieving High Selectivity in Hydrocarbon Oxidation Catalysis

In synthetic chemistry workflows requiring the selective epoxidation of alkenes, a manganese(III) complex of meso-tetra(2-naphthyl) porphine is a strategic choice. Head-to-head catalytic studies confirm that Mn(TNP)OAc operates as an electron-rich catalyst, enabling high selectivity for epoxide formation in competitive oxygenation reactions, a trait it shares with its TPP analog but not with electron-deficient porphyrins [1]. This electronic classification is critical for process chemists looking to achieve specific product distributions, making TNP a valuable member of the catalyst screening library when high epoxide yields are desired without axial ligands.

Developing Ultra-Sensitive and Selective Fluorescent Sensors for Heavy Metals

Analytical chemists and environmental scientists aiming to detect trace levels of mercury (Hg2+) in complex matrices (e.g., water, biological samples) should consider functionalized derivatives of this compound. The core naphthyl-porphyrin platform enables the creation of sensors with a demonstrated limit of detection for Hg2+ as low as 5.0×10⁻⁹ M, a wide working range, and extremely high selectivity over other ions [1]. The sensor's rapid response time (<3 min) and successful application in real-world samples like hair and eye drops underscore its practical utility [1].

Investigating Photoinduced Electron Transfer in Model Molecular Electronic Systems

For fundamental research in molecular electronics and photochemistry, meso-tetra(2-naphthyl) porphine is an ideal building block for constructing donor-acceptor dyads. Evidence shows that in porphyrin-anthraquinone systems, substitution with naphthyl groups yields the highest observed fluorescence quenching rate (95%) due to highly efficient photoinduced electron transfer [1]. This near-quantitative charge separation makes the compound invaluable for probing the fundamental mechanisms of electron transfer and for prototyping molecular wires or switches where efficient charge separation is a key performance metric.

Enhancing Drug Delivery via Hydrophobic Protein Binding

In the design of porphyrin-based photosensitizers for photodynamic therapy (PDT), the increased hydrophobicity of the naphthyl-substituted core is a critical advantage. A direct comparison with its phenyl analog showed that a TNP derivative has a significantly larger association constant with human serum albumin (HSA) [1]. This enhanced binding to a major blood transport protein directly translates to altered pharmacokinetics and biodistribution, offering a pathway to tune how the drug is carried and delivered within the body. This property makes the compound a more favorable scaffold for developing therapeutics where plasma protein binding is a desirable attribute.

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